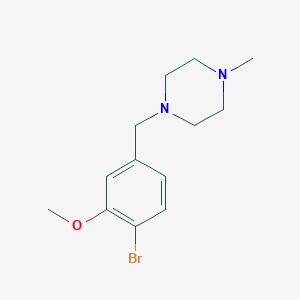

1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine atom at the 4-position and a methoxy group at the 3-position on the benzyl ring, along with a methyl group attached to the piperazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine typically involves the reaction of 4-bromo-3-methoxybenzyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include azido derivatives or thiol-substituted compounds.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include dehalogenated compounds or alcohols.

Applications De Recherche Scientifique

1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: It is used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.

Industrial Applications: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of 1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine is not fully understood, but it is believed to interact with specific molecular targets in the body. The bromine and methoxy groups may play a role in binding to receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, potentially affecting signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-Bromo-3-methoxybenzyl)-4-phenylpiperazine

- 1-(4-Bromo-3-methoxybenzyl)-4-ethylpiperazine

- 1-(4-Bromo-3-methoxybenzyl)-4-isopropylpiperazine

Uniqueness

1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine is unique due to the specific combination of substituents on the benzyl and piperazine rings. The presence of both bromine and methoxy groups provides distinct chemical reactivity and potential biological activity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound belongs to the class of piperazine derivatives, characterized by the presence of a piperazine ring substituted with a brominated methoxybenzyl group. Its chemical structure can be represented as follows:

- Chemical Formula : C12H16BrN1O1

- Molecular Weight : 271.17 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its effectiveness against various cancer cell lines, showing significant inhibition of cell proliferation.

- IC50 Values : The compound exhibited IC50 values ranging from 0.126 μM to 2.95 μM against different cancer cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

The biological activity is believed to stem from its interaction with specific molecular targets involved in cell cycle regulation and apoptosis. Notably, it has been shown to inhibit WEE1 kinase, a critical regulator of the cell cycle:

- WEE1 Kinase Inhibition : The inhibition of WEE1 leads to premature entry into mitosis, which can be detrimental to cancer cells with DNA damage .

Pharmacokinetic Profile

The pharmacokinetic (PK) properties of the compound were evaluated in animal models. Key findings include:

- Oral Bioavailability : Approximately 31.8% following oral administration.

- Clearance Rate : 82.7 ± 1.97 mL/h/kg after intravenous administration .

- Toxicity Assessment : No acute toxicity was observed in Kunming mice at doses up to 2000 mg/kg .

Comparative Efficacy Against Other Compounds

The efficacy of this compound was compared with other known anticancer agents in several studies:

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 0.126 | High |

| 5-Fluorouracil | 17.02 | Low |

| Abemaciclib | 2.95 | Moderate |

These results suggest that the compound may offer a better therapeutic window due to its higher selectivity and lower toxicity profile compared to conventional therapies.

Case Study 1: Triple-Negative Breast Cancer (TNBC)

In a BALB/c nude mouse model inoculated with MDA-MB-231 TNBC cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to control groups . The study indicated that it could be a viable candidate for further development in treating aggressive breast cancer types.

Case Study 2: Antibacterial Activity

In addition to anticancer properties, preliminary investigations into the antibacterial effects showed that derivatives of this compound exhibited varying degrees of activity against XDR-Salmonella Typhi:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Compound A | 50 | 100 |

| Compound B | 25 | 50 |

| Compound C | 12.5 | 25 |

| Compound D | 6.25 | 12.5 |

These findings suggest that certain derivatives may possess significant antibacterial properties, warranting further exploration .

Propriétés

Formule moléculaire |

C13H19BrN2O |

|---|---|

Poids moléculaire |

299.21 g/mol |

Nom IUPAC |

1-[(4-bromo-3-methoxyphenyl)methyl]-4-methylpiperazine |

InChI |

InChI=1S/C13H19BrN2O/c1-15-5-7-16(8-6-15)10-11-3-4-12(14)13(9-11)17-2/h3-4,9H,5-8,10H2,1-2H3 |

Clé InChI |

AYSAKPAILMBPKX-UHFFFAOYSA-N |

SMILES canonique |

CN1CCN(CC1)CC2=CC(=C(C=C2)Br)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.